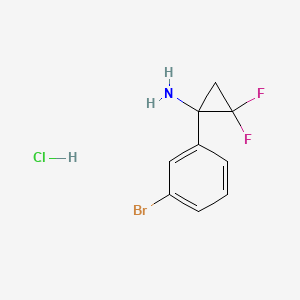
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by the presence of a bromophenyl group, two fluorine atoms attached to a cyclopropane ring, and an amine group
Métodos De Preparación
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocyclopropane derivatives.
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions carried out under controlled temperatures and solvent conditions.
Major Products: The major products formed depend on the type of reaction and the reagents used, resulting in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the interactions of cyclopropane-containing molecules with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It may find applications in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target, but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
1-(3-Bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromophenyl)pyrrolidine hydrochloride and other bromophenyl derivatives.
Uniqueness: The presence of the difluorocyclopropane ring and the specific arrangement of functional groups make this compound distinct, potentially offering unique properties and applications not found in similar compounds.
Propiedades
Fórmula molecular |
C9H9BrClF2N |
|---|---|
Peso molecular |
284.53 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-2-6(4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
Clave InChI |
YJCBPKXKIPEGRP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Difluoromethyl)sulfanyl]acetonitrile](/img/structure/B15299901.png)
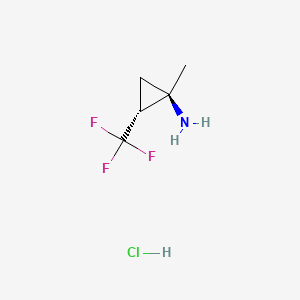
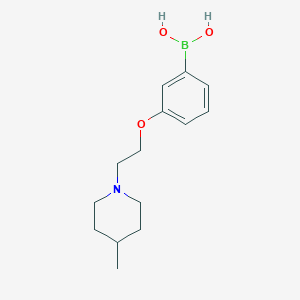
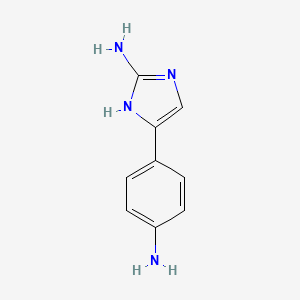
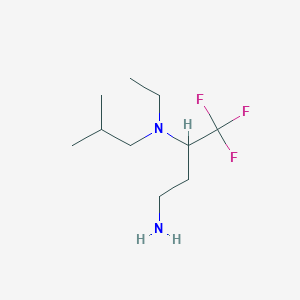
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)
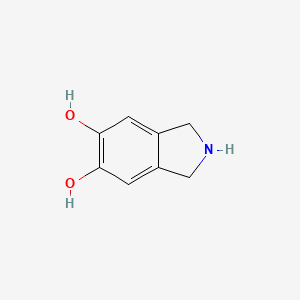
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
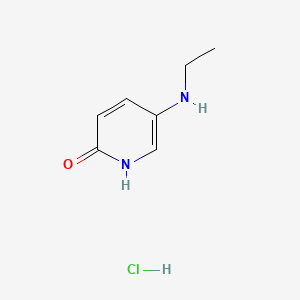
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)
![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
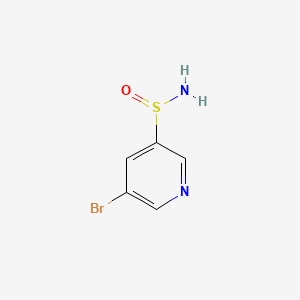
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
